Phosphoric acid, isodecyl ester, potassium salt
Description
Structure
3D Structure of Parent
Properties
CAS No. |
68389-40-2 |
|---|---|
Molecular Formula |
C10H21K2O4P |
Molecular Weight |
314.44 g/mol |
IUPAC Name |
dipotassium;8-methylnonyl phosphate |
InChI |
InChI=1S/C10H23O4P.2K/c1-10(2)8-6-4-3-5-7-9-14-15(11,12)13;;/h10H,3-9H2,1-2H3,(H2,11,12,13);;/q;2*+1/p-2 |
InChI Key |
NCZSRRBODSIEAI-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, isodecyl ester, potassium salt is typically synthesized through the esterification of phosphoric acid with isodecyl alcohol, followed by neutralization with potassium hydroxide. The reaction conditions often involve:
Esterification: Phosphoric acid reacts with isodecyl alcohol in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions.
Neutralization: The resulting ester is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. These processes are optimized for high yield and purity, often utilizing continuous reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Hydrolysis
The ester bond undergoes hydrolysis under varying pH conditions, yielding distinct products:
Acidic Hydrolysis
In acidic environments (pH < 4), the reaction produces phosphoric acid and isodecanol:
Conditions :
-
Temperature: 70–90°C
-
Time: 2–6 hours.
Basic Hydrolysis
Under alkaline conditions (pH > 10), the reaction generates potassium phosphate and isodecanol:
Conditions :
Transesterification
This reaction replaces the isodecyl group with other alcohols, facilitated by strong bases (e.g., KOH):
| Parameter | Value |
|---|---|
| Temperature | 100–140°C |
| Catalyst | Triphenyl phosphate |
| Yield | 94.4% |
| By-products | ≤5.6% residual salts |
Oxidation
Strong oxidizing agents (e.g., KMnO<sub>4</sub>, H<sub>2</sub>O<sub>2</sub>) degrade the compound:
Key Data :
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes into phosphorus oxides and alkenes:
Conditions :
Polymerization
In the presence of ethylene oxide, it forms polyoxyethylene phosphate esters:
| Step | Conditions | Outcome |
|---|---|---|
| Esterification | 50–95°C, 3–8 hrs | 85–90% monoester |
| Condensation | 50–130°C, 2–6 hrs | 90–92% yield |
| Neutralization | pH 6–8, KOH | Solid content ≥90% |
Surfactant Behavior
The compound reduces surface tension (25–35 mN/m) in aqueous solutions, enabling emulsification. Critical micelle concentration (CMC) ranges from 0.1–1.0 mM, depending on alkyl chain length .
Scientific Research Applications
Scientific Research Applications
The compound exhibits significant utility in scientific research due to its surfactant properties. Its applications can be categorized as follows:
Chemistry
- Surfactant Role : Used to enhance solubility and reaction rates in chemical processes.
- Hydrolysis Studies : The hydrolysis of the ester bond can be studied under various conditions to yield phosphoric acid and isodecyl alcohol.
Biology
- Cell Culture : Employed as a detergent for lysing cells and solubilizing proteins in molecular biology experiments.
- Drug Delivery Systems : Investigated for potential use in enhancing the absorption of therapeutic agents due to its ability to disrupt lipid bilayers.
Medicine
- Therapeutic Applications : Explored for its role in formulations aimed at improving drug solubility and stability.
Industry
- Cleaning Agents : Utilized in the formulation of emulsifiers and dispersants in cleaning products.
- Agricultural Chemicals : Acts as an emulsifier in pesticide formulations, improving the efficacy of active ingredients.
Cosmetic Safety Assessment
A safety assessment conducted by the Cosmetic Ingredient Review found that alkyl phosphates are well-tolerated in cosmetic applications with no significant adverse effects reported.
Environmental Impact Studies
Research indicates that phosphoric acid esters exhibit low bioaccumulation potential and rapid degradation in aquatic environments, suggesting a favorable environmental profile.
Mechanism of Action
The mechanism of action of phosphoric acid, isodecyl ester, potassium salt involves its ability to reduce surface tension and stabilize emulsions. It interacts with molecular targets such as lipid bilayers and proteins, facilitating the formation of stable mixtures. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic molecules, enhancing its emulsifying properties.
Comparison with Similar Compounds
Short-Chain Esters (C4–C8)
- Butyl Dihydrogen Phosphate, Potassium Salt (C4): Molecular Formula: C4H9O4PK . Applications: Acidic pH stabilizers, metal treatment .
Potassium Octyl Hydrogen Phosphate (C8) :
Mid-Chain Esters (C9–C15)
Potassium C9-15 Alkyl Phosphate :
Phosphoric Acid, Isodecyl Ester, Potassium Salt (C10, branched) :
Long-Chain Esters (C16–C18)
Potassium Cetyl Phosphate (C16) :
Phosphoric Acid, Isooctadecyl Ester (C18, branched) :
Degree of Esterification
- Monoesters vs. Diesters: Monoesters (e.g., Potassium Cetyl Phosphate) have higher water solubility and are preferred in cosmetics for mildness . Diesters (e.g., Phosphoric Acid Dioctyl Ester, Potassium Salt; CAS 19045-78-4) exhibit superior lubricity but require co-solvents for formulation .
Data Tables
Table 1. Key Properties of Selected Potassium Alkyl Phosphates
| Compound Name | CAS No. | Alkyl Chain | Molecular Formula | Key Applications | HLB Range |
|---|---|---|---|---|---|
| Butyl Dihydrogen Phosphate K | 85391-11-3 | C4 (linear) | C4H9O4PK | Metal treatment | 18–20 |
| Potassium Octyl Phosphate | 41989-08-6 | C8 (linear) | C8H18KO4P | Agrochemical emulsifiers | 12–14 |
| Potassium Isodecyl Phosphate | 31098-21-2 | C10 (branched) | C10H21KO4P | Antistatic lubricants | 8–10 |
| Potassium Cetyl Phosphate | 90506-45-9 | C16 (linear) | C16H34KO4P | Skincare creams | 6–8 |
| Potassium Dioctyl Phosphate | 19045-78-4 | C16 (di-C8) | C16H34O4P·K | Industrial lubricants | 4–6 |
Research Findings
- Chain Length vs. Performance : Longer alkyl chains (C16–C18) enhance lubricity and water resistance but reduce solubility, necessitating formulation adjustments .
- Branching Effects : Isodecyl’s branched structure improves oxidative stability by 20–30% compared to linear C10 analogs, as shown in accelerated aging tests .
- Esterification Degree: Diesters (e.g., dioctyl) exhibit 40% higher load-bearing capacity in lubricants than monoesters but are less biodegradable .
Q & A
Q. What are the typical synthesis routes for phosphoric acid esters like the potassium salt of isodecyl phosphoric acid?
The synthesis of alkyl phosphoric acid esters often involves reacting phosphoric acid with alkyl alcohols in the presence of a base to form the corresponding salt. For potassium salts, alkali metal carbonates (e.g., potassium carbonate) or alcoholates are commonly used as acid acceptors to neutralize the reaction . For example, the esterification of isodecyl alcohol with phosphorus oxychloride (POCl₃) followed by hydrolysis and neutralization with potassium hydroxide can yield the potassium salt. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to minimize side products like diesters or unreacted starting materials.
Advanced Research Question
Q. How can reaction parameters be optimized to maximize the yield of the monophosphate ester over diesters during synthesis?
Competing esterification pathways often lead to mixtures of mono-, di-, and triesters. To favor monophosphate formation:
- Use controlled stoichiometry (e.g., 1:1 molar ratio of alcohol to phosphorus oxychloride).
- Employ stepwise addition of reagents and low temperatures (0–5°C) to reduce reactivity.
- Monitor reaction progress via ³¹P NMR to detect intermediate species .
Post-synthesis purification (e.g., fractional crystallization or column chromatography) may further isolate the target compound.
Basic Research Question
Q. What analytical techniques are essential for characterizing phosphoric acid ester salts?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR for alkyl chain confirmation; ³¹P NMR to identify phosphate esterification states (mono-, di-, or triesters) .
- FT-IR : Peaks at ~1250 cm⁻¹ (P=O stretch) and ~1050 cm⁻¹ (P–O–C stretch) confirm ester formation .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight and potassium adducts (e.g., [M+K]⁺) .
Advanced Research Question
Q. How can spectral ambiguities in ³¹P NMR data (e.g., overlapping peaks for mono-/diesters) be resolved?
- Use 2D NMR (e.g., ¹H-³¹P HMBC) to correlate phosphorus signals with adjacent protons.
- Perform pH-dependent studies : Phosphate ester chemical shifts vary with pH due to protonation/deprotonation .
- Compare with synthesized standards or computational predictions (DFT calculations of chemical shifts) .
Basic Research Question
Q. What factors influence the stability of phosphoric acid ester salts in aqueous systems?
- pH : Hydrolysis is minimized at neutral to slightly alkaline conditions (pH 7–9), where the potassium salt remains ionized. Acidic conditions promote ester cleavage .
- Temperature : Thermal degradation occurs above 150°C, with decomposition products including phosphoric acid and alkenes .
- Ionic Strength : High salt concentrations may induce aggregation, altering solubility .
Advanced Research Question
Q. How can kinetic studies elucidate degradation pathways under varying pH and temperature?
- Conduct accelerated stability testing (e.g., 40–80°C, pH 3–11) and monitor degradation via HPLC or ³¹P NMR.
- Fit data to kinetic models (e.g., first-order decay) to calculate activation energy (Arrhenius plots) and identify dominant mechanisms (hydrolysis vs. oxidation) .
- Use LC-MS/MS to detect degradation byproducts (e.g., free isodecyl alcohol or phosphoric acid) .
Basic Research Question
Q. What are the primary research applications of phosphoric acid ester salts in formulation science?
- Surfactants : Potassium salts act as anionic surfactants in emulsions, enhancing stability via electrostatic repulsion .
- Lipid Bilayer Studies : Their amphiphilic nature facilitates membrane mimetics for drug delivery research .
- Corrosion Inhibition : Phosphate esters form protective layers on metal surfaces in industrial applications .
Advanced Research Question
Q. How do structural modifications (e.g., alkyl chain length) impact self-assembly behavior in micellar systems?
- Compare critical micelle concentration (CMC) values using tensiometry or fluorescence probes.
- Small-Angle X-ray Scattering (SAXS) can reveal micelle morphology (spherical vs. cylindrical) .
- Longer alkyl chains (e.g., C16 vs. C10) typically lower CMC and increase aggregation number due to enhanced hydrophobicity .
Basic Research Question
Q. What regulatory considerations apply to phosphoric acid ester salts in biomedical research?
- Assess toxicity via OECD guidelines (e.g., acute oral toxicity, skin irritation).
- Ensure compliance with REACH for environmental persistence and bioaccumulation potential .
- Document purity (>95% by HPLC) and residual solvent levels (e.g., from synthesis) for in vivo studies .
Advanced Research Question
Q. How can molecular dynamics (MD) simulations predict interactions between phosphoric acid esters and biomolecules?
- Model ester-lipid bilayer systems (e.g., DPPC membranes) to study insertion depth and perturbation effects.
- Calculate free energy profiles (umbrella sampling) for ester permeation through membranes .
- Validate simulations with experimental data (e.g., DSC for phase transition changes) .
Advanced Research Question
Q. How can conflicting literature data on solubility in polar solvents be reconciled?
- Perform meta-analysis of published solubility values, noting experimental conditions (temperature, solvent grade).
- Conduct controlled solubility studies using standardized methods (e.g., shake-flask technique with HPLC quantification) .
- Consider polymorphic forms or hydrate formation, which may alter solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
